molecular formula C9H11NO2 B1457182 Methyl 2-(5-methylpyridin-3-yl)acetate CAS No. 1256804-64-4

Methyl 2-(5-methylpyridin-3-yl)acetate

Cat. No. B1457182
M. Wt: 165.19 g/mol
InChI Key: RVEZFLOUMBNDNN-UHFFFAOYSA-N
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Description

“Methyl 2-(5-methylpyridin-3-yl)acetate” is a chemical compound with the CAS Number: 1256804-64-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is methyl (5-methyl-3-pyridinyl)acetate . The InChI Code for this compound is 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(5-methylpyridin-3-yl)acetate” is C9H11NO2 . The structure of this compound can be represented by the InChI Code: 1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(5-methylpyridin-3-yl)acetate” is a liquid at room temperature . The predicted boiling point is 255.8±25.0 °C , and the predicted density is 1.088±0.06 g/cm3 . The predicted pKa value is 4.73±0.21 .

Scientific Research Applications

Overview of Research Applications

Methyl 2-(5-methylpyridin-3-yl)acetate is a chemical compound that has been explored in various scientific research contexts. While direct studies specifically focusing on this compound's research applications were not identified, related research provides insights into areas where similar compounds play a crucial role. Research applications span from understanding methanogenic pathways, DNA methylation processes, pharmaceutical synthesis, to studies on neuroimaging and the biochemical synthesis pathways relevant to health and disease.

Methanogenic Pathways and Isotopic Signatures

Research highlights the quantification of methanogenic pathways using stable carbon isotopic signatures, demonstrating the role of compounds like acetate in environmental and biochemical methanogenesis. The isotopic fractionation of acetate methyl groups provides insights into microbial processes contributing to methane production in various environments (Conrad, 2005).

DNA Methylation and Antitumor Effects

The study of DNA methyltransferase inhibitors, which include compounds modifying methyl groups, underlines the significance of methyl group alterations in treating diseases such as cancer. These inhibitors have shown potential in restoring suppressor gene expression and exerting antitumor effects, indicating a pathway for therapeutic applications (Goffin & Eisenhauer, 2002).

Pharmaceutical Synthesis

The synthesis of pharmaceuticals like (S)-clopidogrel highlights the importance of specific methylated compounds in creating effective medications. The review on synthetic methods for (S)-clopidogrel, a potent antiplatelet drug, showcases the critical role of precise methyl group placement in pharmaceutical production (Saeed et al., 2017).

Neuroimaging Research

Studies in neuroimaging research, especially related to MDMA (3,4-methylenedioxymethamphetamine) users, demonstrate the application of methylated compounds in understanding brain function alterations due to substance exposure. This research provides a foundation for exploring the impacts of various substances on brain chemistry and function (Cowan, 2006).

Safety And Hazards

“Methyl 2-(5-methylpyridin-3-yl)acetate” has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEZFLOUMBNDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methylpyridin-3-yl)acetate

CAS RN

1256804-64-4
Record name 3-Pyridineacetic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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